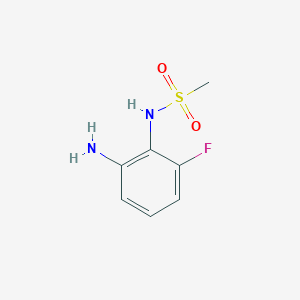

N-(2-Amino-6-fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Amino-6-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.23 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-6-fluorophenyl)methanesulfonamide typically involves the reaction of 2-amino-6-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Substitution Reactions

The amino and fluorine groups participate in nucleophilic and electrophilic substitution reactions:

Amino Group Reactivity

-

Acylation : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form N-acetylated derivatives.

-

Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions to yield N-alkylated products.

Fluorine Substitution

-

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) :

The electron-withdrawing sulfonamide group activates the benzene ring, allowing displacement of the fluorine atom by nucleophiles (e.g., amines, alkoxides). For example:

Sulfonamide Cleavage

The methanesulfonamide group can be hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with concentrated HCl at reflux removes the sulfonamide group, yielding 2-amino-6-fluoroaniline.

-

Basic Hydrolysis : Reaction with NaOH in aqueous ethanol generates sodium methanesulfinate and the corresponding amine.

Coupling Reactions

The amino group facilitates cross-coupling reactions:

-

Buchwald–Hartwig Amination :

Palladium-catalyzed coupling with aryl halides forms biaryl amines. For example, coupling with 4-bromotoluene produces N-(2-(p-tolylamino)-6-fluorophenyl)methanesulfonamide.

Oxidation and Reduction

-

Oxidation :

The amino group oxidizes to a nitro group using KMnO<sub>4</sub> in acidic conditions, forming N-(2-nitro-6-fluorophenyl)methanesulfonamide. -

Reduction :

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the sulfonamide to a thiol group, yielding 2-amino-6-fluorothiophenol.

Case Study: Sulfonyl Migration During Substitution

A reaction of a related difluoro-substituted analog with phenethylamine in DMF (K<sub>2</sub>CO<sub>3</sub>, 90°C) resulted in unexpected sulfonyl migration (Figure 1). Key observations:

-

Fluorine at the 6-position was replaced by a phenethylamino group.

-

The sulfonyl group migrated from the 1-position to the 3-position.

-

A proposed mechanism involves intermediate formation of a sulfonyl anion, which attacks the adjacent carbon, followed by fluoride elimination .

Proposed Mechanisms

| Step | Mechanism 1 (S<sub>N</sub>Ar) | Mechanism 2 (Sulfonyl Migration) |

|---|---|---|

| Key Step | Fluorine displacement via addition-elimination | Sulfonyl anion attack at adjacent carbon |

| Activation | Requires strong electron-withdrawing groups | Base-mediated anion formation |

| Outcome | Direct substitution | Rearrangement with sulfonyl migration |

This highlights the compound’s propensity for complex reactivity under specific conditions .

Comparative Reaction Table

Research Implications

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(2-Amino-6-fluorophenyl)methanesulfonamide serves as an intermediate for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The amino group can be substituted with other functional groups, leading to diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form nitro derivatives or reduction to yield amine derivatives.

Biology

The compound has been studied for its biological activities , particularly as an inhibitor of autotaxin, an enzyme implicated in several pathological conditions such as cancer and fibrosis. Research indicates that structural modifications can enhance its potency against autotaxin, making it a promising candidate for drug development aimed at treating diseases associated with aberrant autotaxin activity .

Case Study: Autotaxin Inhibition

A study demonstrated that this compound exhibited significant inhibition of autotaxin activity. This inhibition was linked to reduced levels of lysophosphatidic acid (LPA), a signaling molecule involved in cell proliferation and survival in cancer cells. The findings suggest potential therapeutic applications in oncology and fibrosis treatment.

Medicine

In the medical field, this compound is being explored for its therapeutic properties . Its ability to inhibit specific enzymes positions it as a candidate for developing pharmaceuticals targeting various diseases. Research has focused on its role in:

- Anticancer Therapies : Its inhibitory effects on autotaxin may contribute to reduced tumor growth and metastasis.

- Antimicrobial Applications : Preliminary studies suggest potential antimicrobial properties, warranting further investigation .

Industry

This compound is also utilized in the chemical industry for producing dyes, pigments, and other industrial chemicals. Its reactivity allows it to serve as a building block for synthesizing various materials used in industrial applications .

Mecanismo De Acción

The mechanism of action of N-(2-Amino-6-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methanesulfonamide group can also participate in various biochemical pathways, affecting the overall activity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Fluorophenyl)methanesulfonamide: Similar structure but lacks the amino group.

N-(2-Amino-5-fluorophenyl)methanesulfonamide: Similar structure with the amino group in a different position.

N-(3-Amino-4-fluorophenyl)methanesulfonamide: Another positional isomer with different properties.

Uniqueness

N-(2-Amino-6-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .

Actividad Biológica

N-(2-Amino-6-fluorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structural features that include an amino group, a fluorine atom, and a methanesulfonamide moiety. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts, particularly in antimicrobial and anticancer research.

This compound has the following chemical structure:

- Chemical Formula : C7H9FN2O2S

- CAS Number : 1511223-15-6

This compound can be synthesized through various chemical reactions, including nucleophilic substitutions and coupling reactions involving the methanesulfonamide group. The presence of the fluorine atom and the amino group allows for significant reactivity, enabling the formation of derivatives that may exhibit enhanced biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have shown that related compounds with similar structures demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial properties, with some derivatives achieving MICs as low as 0.5 μM against MRSA .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for potential anticancer effects. Compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the micromolar range, indicating their potential as leads for further development in cancer therapy .

The mechanism of action of this compound is thought to involve interactions with specific molecular targets within bacterial cells or cancerous tissues. The amino and fluorine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their functional properties. Additionally, the methanesulfonamide group may participate in biochemical pathways that modulate cellular responses .

Study on Biofilm Inhibition

A significant study evaluated the biofilm inhibition properties of various analogues of this compound against MRSA. The results indicated that several compounds effectively reduced biofilm formation by over 50% at concentrations around 100 μM. This suggests that structural modifications can enhance the biofilm inhibitory activity of these compounds .

Cytotoxicity Assessments

Cytotoxicity studies have been conducted to assess the safety profile of this compound derivatives. For example, compounds were tested at varying concentrations (0.1 to 100 μM) in different cell lines. Results indicated minimal cytotoxic effects at lower concentrations, making these compounds promising candidates for further therapeutic exploration .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C7H9FN2O2S |

| CAS Number | 1511223-15-6 |

| Antimicrobial Activity (MIC) | ~0.5 μM against MRSA |

| Anticancer Activity (IC50) | Varies; typically in μM range |

| Biofilm Inhibition | >50% reduction at 100 μM |

| Cytotoxicity | Low at <50 μM |

Propiedades

IUPAC Name |

N-(2-amino-6-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOOUOBNAOOQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.